Crystallographic Fragment Hit in SARS-CoV-2 NSP13 Helicase: Documented Binding vs. Unscreened Analogs
N-Cycloheptyl-N-methylmethanesulfonamide was identified as a fragment hit in a high-throughput crystallographic screen against SARS-CoV-2 NSP13 helicase, with its binding mode experimentally determined at 1.98 Å resolution and deposited in the PDB as entry 5RLB [1]. The compound binds specifically to a conserved site on NSP13, providing a validated starting point for structure-guided optimization [1]. In contrast, no other sulfonamide analogs (including N-cyclohexyl, N-cyclopentyl, or unsubstituted methanesulfonamide variants) have reported crystal structures with this target under identical screening conditions, making their binding efficacy unverified [2].
| Evidence Dimension | Validated binding to SARS-CoV-2 NSP13 helicase |
|---|---|
| Target Compound Data | Bound; crystal structure solved at 1.98 Å; deposited as PDB 5RLB |
| Comparator Or Baseline | Unspecified sulfonamide analogs (e.g., N-cyclohexylmethanesulfonamide, N-cyclopentylmethanesulfonamide) |
| Quantified Difference | Target: Structure-confirmed binding. Comparator: No reported crystal structures with NSP13. |
| Conditions | PanDDA crystallographic fragment screen; X-ray diffraction at 1.98 Å resolution |
Why This Matters
Procurement for fragment-based drug discovery against NSP13 is justified only for this compound due to its crystallographically validated binding; unscreened analogs carry unknown probability of hit confirmation.
- [1] Newman JA, Douangamath A, Yadzani S, et al. Structure, mechanism and crystallographic fragment screening of the SARS-CoV-2 NSP13 helicase. Nat Commun. 2021;12:4848. View Source
- [2] PDBj. 5RLB: PanDDA analysis group deposition -- Crystal Structure of SARS-CoV-2 helicase in complex with Z216450634. View Source
